![molecular formula C11H14N4O2 B2803419 Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester CAS No. 934816-43-0](/img/structure/B2803419.png)

Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

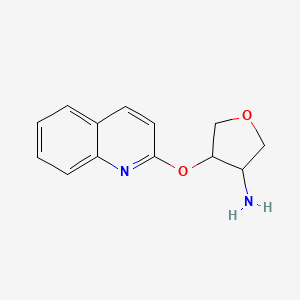

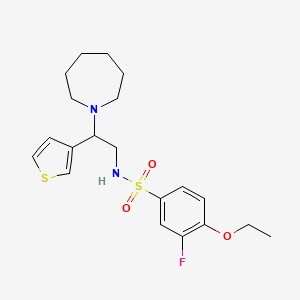

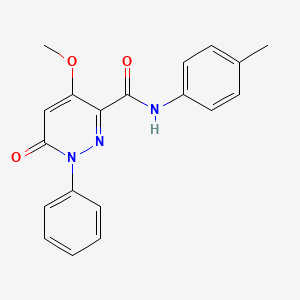

Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester is a chemical compound with a fused imidazopyridine heterocyclic ring system . It is known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives, such as this compound, can be achieved through the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating .Molecular Structure Analysis

The molecular structure of this compound comprises an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.25446 and a molecular formula of C11H14N4O2 . More specific properties like melting point, boiling point, and density are not mentioned in the available resources.Scientific Research Applications

Synthesis and Structural Analysis

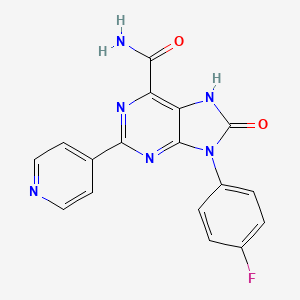

Research has explored various synthetic routes and structural analyses of compounds similar to or derivatives of "Carbamic acid, N-3H-imidazo[4,5-c]pyridin-4-yl-, 1,1-dimethylethyl ester". For instance, studies have detailed the synthesis of imidazo[4,5-b]pyridine derivatives with suspected antituberculotic activity, providing a basis for the development of potential treatments for tuberculosis (Bukowski & Janowiec, 1996). Another study presented a novel synthetic route to 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, showcasing the versatility in synthesizing complex heterocyclic compounds (Lis, Traina, & Huffman, 1990).

Potential Therapeutic Applications

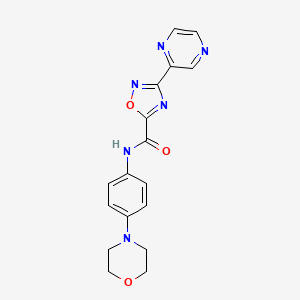

Several studies have focused on the potential therapeutic applications of compounds structurally related to "this compound". For example, research into the design and synthesis of VEGFR-2 kinase inhibitors highlighted the use of imidazo[4,5-c]pyridin derivatives as a new class of inhibitors, which could have implications for cancer therapy (Han et al., 2012). Another study focused on the orthogonal synthesis of densely functionalized pyrroles and thiophenes, indicating the versatility of imidazo[1,5-a]pyridine derivatives in synthesizing compounds with potential pharmaceutical applications (Cheng, Peng, & Li, 2010).

Novel Approaches in Chemical Synthesis

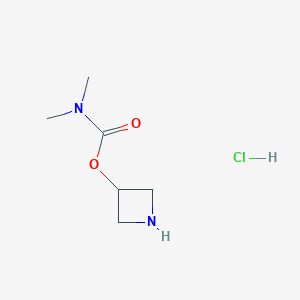

Research also includes novel approaches to chemical synthesis involving compounds related to "this compound". A study on the preparation of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine highlighted new synthetic routes that could be beneficial for generating compounds with diverse biological activities (Bakke, Gautun, & Svensen, 2003).

properties

IUPAC Name |

tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-8-7(4-5-12-9)13-6-14-8/h4-6H,1-3H3,(H,13,14)(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUULPJCPVQBJNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC2=C1N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate](/img/structure/B2803348.png)

![2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide](/img/structure/B2803351.png)

![1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2803357.png)